molecular formula C20H18N6OS B11671718 (E)-3',5'-Dimethyl-1'-phenyl-N'-(thiophen-2-ylmethylene)-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

(E)-3',5'-Dimethyl-1'-phenyl-N'-(thiophen-2-ylmethylene)-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Cat. No.: B11671718
M. Wt: 390.5 g/mol
InChI Key: CKBYWMTYGITIOR-CIAFOILYSA-N
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Description

(E)-3’,5’-Dimethyl-1’-phenyl-N’-(thiophen-2-ylmethylene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of bipyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiophene ring and a bipyrazole core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3’,5’-Dimethyl-1’-phenyl-N’-(thiophen-2-ylmethylene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbohydrazide with thiophene-2-carbaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3’,5’-Dimethyl-1’-phenyl-N’-(thiophen-2-ylmethylene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(E)-3’,5’-Dimethyl-1’-phenyl-N’-(thiophen-2-ylmethylene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-3’,5’-Dimethyl-1’-phenyl-N’-(thiophen-2-ylmethylene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activities. In biological systems, it may interfere with cellular processes by binding to DNA or proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine
  • 2,2′-thiobis(N′-((E)-thiophen-2-ylmethylene)acetohydrazide)

Uniqueness

(E)-3’,5’-Dimethyl-1’-phenyl-N’-(thiophen-2-ylmethylene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is unique due to its bipyrazole core and the presence of both phenyl and thiophene rings. This structural combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18N6OS/c1-13-19(14(2)26(25-13)15-7-4-3-5-8-15)17-11-18(23-22-17)20(27)24-21-12-16-9-6-10-28-16/h3-12H,1-2H3,(H,22,23)(H,24,27)/b21-12+

InChI Key

CKBYWMTYGITIOR-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4

Origin of Product

United States

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